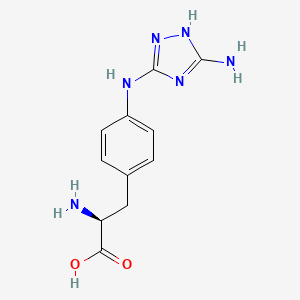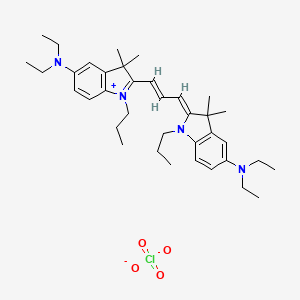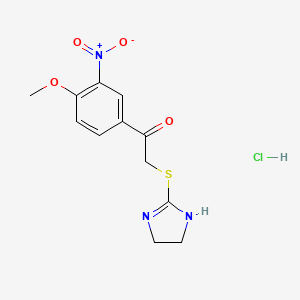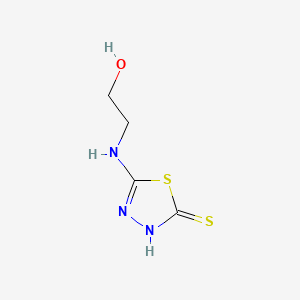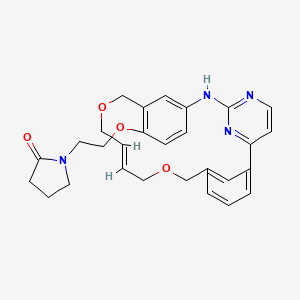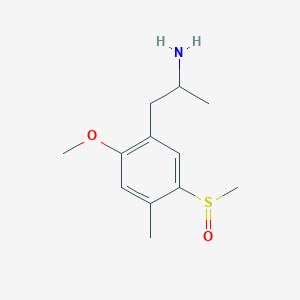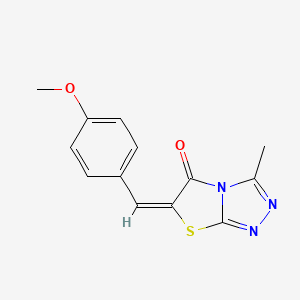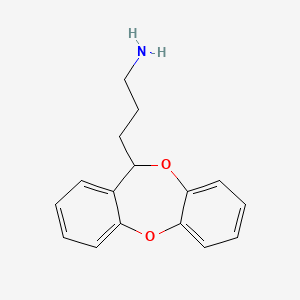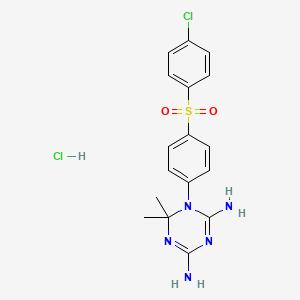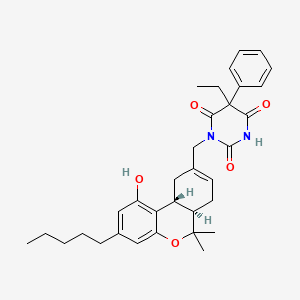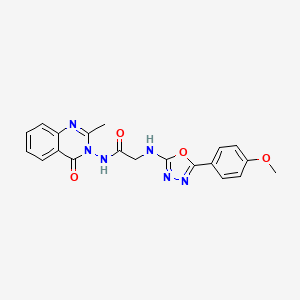
Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- is a complex organic compound that features a combination of acetamide, oxadiazole, and quinazolinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the methoxyphenyl group. Subsequent steps would involve the formation of the quinazolinyl moiety and its attachment to the acetamide group. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- can undergo various chemical reactions including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities make it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound or its derivatives could be investigated for their potential therapeutic effects. Research may focus on their efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, the compound may find applications in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Wirkmechanismus
The mechanism of action of Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acetamide derivatives, oxadiazole-containing molecules, and quinazolinyl-based compounds. Examples might include:
- Acetamide, N-(4-methoxyphenyl)-
- 1,3,4-Oxadiazole-2-amine derivatives
- Quinazolin-4-one derivatives
Uniqueness
What sets Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and applications.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Eigenschaften
CAS-Nummer |
135790-33-9 |
|---|---|
Molekularformel |
C20H18N6O4 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H18N6O4/c1-12-22-16-6-4-3-5-15(16)19(28)26(12)25-17(27)11-21-20-24-23-18(30-20)13-7-9-14(29-2)10-8-13/h3-10H,11H2,1-2H3,(H,21,24)(H,25,27) |
InChI-Schlüssel |
KNEMHHUORMZKCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CNC3=NN=C(O3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


